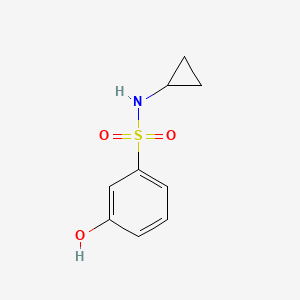

N-Cyclopropyl-3-hydroxybenzene-1-sulfonamide

Description

Properties

Molecular Formula |

C9H11NO3S |

|---|---|

Molecular Weight |

213.26 g/mol |

IUPAC Name |

N-cyclopropyl-3-hydroxybenzenesulfonamide |

InChI |

InChI=1S/C9H11NO3S/c11-8-2-1-3-9(6-8)14(12,13)10-7-4-5-7/h1-3,6-7,10-11H,4-5H2 |

InChI Key |

FJDCCCXUTYLWNV-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1NS(=O)(=O)C2=CC=CC(=C2)O |

Origin of Product |

United States |

Preparation Methods

Procedure:

-

Sulfonation :

-

Cyclopropane Introduction :

Data Table: Classical Method Optimization

| Step | Reagent/Condition | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| 1 | 3-Hydroxybenzenesulfonyl chloride + cyclopropylamine | Toluene | 0–20°C | 72 |

| 2 | n-BuLi, THF/toluene | THF/toluene | -30°C | 75 |

One-Pot Synthesis via Ring-Closing Strategy

A patent (WO2009053281A1) describes a streamlined three-step process without intermediate isolation, optimized for scalability:

Steps:

-

Chloropropane Sulfonyl Chloride Amination :

-

Reacted with tert-butylamine in toluene to form N-tert-butyl-(3-chloro)propyl sulfonamide.

-

Catalyst : Triethylamine (1:1 molar ratio).

-

-

Cyclopropane Ring Closure :

-

Treated with n-BuLi in THF/toluene (-30°C) to yield cyclopropane sulfonic acid tert-butylamide.

-

-

Deprotection :

-

tert-Butyl group removed using formic acid (70–90°C), yielding cyclopropyl sulfonamide.

-

Key Findings:

Coupling of Cyclopropylamine with Pre-Functionalized Benzene Derivatives

This approach uses coupling agents to attach cyclopropylamine to a sulfonated benzene scaffold.

Method:

Data Table: Coupling Agent Efficiency

| Coupling System | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| EDC/HOBt | DMF | 12 | 86 |

| DCC/DMAP | CH₂Cl₂ | 24 | 65 |

A Chinese patent (CN103288671A) highlights reductive amination for cyclopropyl group introduction:

Steps:

-

Synthesis of 3-(Benzylamino)-2-hydroxyhexanamide :

-

Sorbic acid tert-butyl ester reacts with (S)-N-benzyl-1-phenylethylamine lithium salt.

-

-

Cyclopropane Formation :

-

Camphorsulfonic acid (CSA)-catalyzed cyclization at -50°C to -78°C.

-

-

Deprotection and Coupling :

-

tert-Butyl group removed with formic acid.

-

Cyclopropylamine coupled using EDC/HOBt.

-

Results:

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Classical | High purity, scalable | Multi-step, requires low temps | 72–75 |

| One-Pot | No intermediate isolation | High catalyst loading | 70–75 |

| Coupling Agents | Mild conditions | Cost of reagents | 86 |

| Reductive Amination | Stereochemical control | Complex purification | 81–83 |

Chemical Reactions Analysis

Types of Reactions

N-Cyclopropyl-3-hydroxybenzene-1-sulfonamide undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The sulfonamide group can be reduced to form corresponding amines.

Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Halogenating agents like thionyl chloride (SOCl2) or alkylating agents like methyl iodide (CH3I) are employed.

Major Products Formed

Oxidation: Formation of cyclopropyl-3-oxo-benzene-1-sulfonamide.

Reduction: Formation of cyclopropyl-3-aminobenzene-1-sulfonamide.

Substitution: Formation of cyclopropyl-3-halobenzene-1-sulfonamide or cyclopropyl-3-alkylbenzene-1-sulfonamide.

Scientific Research Applications

Chemistry

N-Cyclopropyl-3-hydroxybenzene-1-sulfonamide serves as a vital building block in organic synthesis. It is utilized for creating more complex molecules, which can lead to the development of new materials and chemical processes. Its unique structure allows for various modifications that enhance its applicability in synthetic chemistry.

Biology

The compound has been investigated for its biological activities, particularly its antimicrobial and anticancer properties:

-

Antimicrobial Activity :

Recent studies have demonstrated its effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its potency:The compound showed significant activity against E. coli and K. pneumoniae, comparable to standard antibiotics like ciprofloxacin .Bacterial Strain MIC (µg/mL) Zone of Inhibition (mm) E. coli 7.81 31 ± 0.12 S. aureus 15.63 28 ± 0.10 K. pneumoniae 15.63 30 ± 0.15 B. subtilis >100 No inhibition -

Anticancer Activity :

In vitro studies have indicated that this compound can inhibit cell proliferation in cancer cell lines, such as breast cancer (MCF-7). At concentrations as low as 10 µM, it significantly reduces cell viability, suggesting a potent anticancer effect .

Medicine

The compound is being explored for potential therapeutic applications in treating various diseases, including cancer and bacterial infections. Its mechanism of action often involves enzyme inhibition, particularly targeting carbonic anhydrases, which are implicated in tumor progression and bacterial metabolism .

Antimicrobial Efficacy

A study highlighted the compound's effectiveness against multi-drug resistant strains, indicating its potential as a lead compound for developing new antibiotics targeting resistant bacteria .

Cancer Treatment

Another investigation focused on its effects on MCF-7 cells, where it was found to significantly reduce cell viability at low concentrations, suggesting a strong anticancer effect . The compound may induce apoptosis in cancer cells through modulation of key signaling pathways related to cell growth and survival.

Mechanism of Action

The mechanism of action of N-Cyclopropyl-3-hydroxybenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The hydroxy group may also play a role in binding to active sites or facilitating interactions with other molecules. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations:

Positional Isomerism (YF-7541 vs. YF-7537): The hydroxyl group’s position (C3 vs. For instance, meta-substituted derivatives often exhibit distinct pharmacokinetic profiles compared to para-substituted analogs due to steric and electronic effects .

Sulfonamide vs. The alkoxy chains in QD-6047 and QD-6710 (isopropoxy, methoxy-ethoxy) enhance steric bulk, which could influence membrane permeability and metabolic stability .

N-Substitution in YF-7890 : The addition of a 4-methoxybenzyl group to the sulfonamide nitrogen creates a branched structure, likely increasing molecular weight (~339 g/mol vs. ~227 g/mol for YF-7541) and altering substrate selectivity for enzymes like cytochrome P450 .

Biological Activity

N-Cyclopropyl-3-hydroxybenzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Structure and Properties

This compound features a cyclopropyl group attached to a hydroxy-substituted benzene ring, along with a sulfonamide functional group. The unique structural characteristics contribute to its interaction with various biological targets.

The mechanism by which this compound exerts its biological effects primarily involves its ability to bind to specific enzymes or receptors. This interaction can modulate enzyme activity, leading to various pharmacological outcomes:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways, which may contribute to its antimicrobial and anticancer properties.

- Receptor Modulation : It can interact with receptors that are critical in cell signaling pathways, potentially influencing cellular responses such as proliferation and apoptosis.

Antimicrobial Properties

Research indicates that sulfonamide derivatives, including this compound, exhibit antimicrobial activity. A study demonstrated that modifications in the sulfonamide structure could enhance antibacterial efficacy against resistant strains of bacteria .

Anticancer Activity

Several studies have explored the anticancer potential of this compound. For instance, sulfonamide-based derivatives have shown promising cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| This compound | HepG-2 (liver) | 12.53 ± 0.51 | Apoptosis induction |

| This compound | MCF-7 (breast) | 19.57 ± 1.10 | Cell cycle arrest |

These results indicate that the compound may induce apoptosis and cause cell cycle arrest in cancer cells, making it a candidate for further development as an anticancer agent .

Case Studies

- In Vitro Studies : A series of experiments assessed the cytotoxicity of various sulfonamide derivatives against multiple cancer cell lines (A-549, HepG-2, MCF-7). The results indicated that this compound exhibited significant inhibitory effects on cell proliferation, particularly in HepG-2 cells .

- Mechanistic Insights : Further investigation into the mechanism revealed that treatment with this compound led to increased levels of apoptotic markers (Bax/Bcl-2 ratio) and cell cycle arrest at the G2/M phase in MCF-7 cells. Flow cytometry analysis confirmed these findings, demonstrating a shift in cell population towards apoptosis .

Q & A

Q. Critical Parameters Table :

| Step | Parameter | Optimal Range |

|---|---|---|

| Cyclopropylation | Temperature | 20–25°C |

| Sulfonamide Formation | Solvent | Dichloromethane |

| Purification | Mobile Phase (Flash Chromatography) | Hexane:Ethyl Acetate (3:1) |

What analytical techniques are essential for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substituent positions (e.g., cyclopropyl protons at δ 0.8–1.2 ppm, aromatic protons at δ 6.5–7.5 ppm) .

- Mass Spectrometry (MS) : Validate molecular weight (e.g., [M+H] peak at m/z 256) and fragmentation patterns .

- X-ray Crystallography : Resolve crystal structure for absolute stereochemical confirmation, particularly for chiral centers .

Data Interpretation Tip : Cross-reference NMR shifts with structurally analogous sulfonamides (e.g., N-butyl derivatives) to resolve ambiguities .

How can researchers address contradictory bioactivity data in studies involving sulfonamide derivatives?

Answer:

Contradictions often arise from variations in experimental design. Mitigation strategies include:

- Standardized Assays : Use enzyme inhibition assays (e.g., carbonic anhydrase) under consistent pH (7.4) and temperature (37°C) conditions .

- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., cyclopropyl vs. cyclohexyl groups) on binding affinity using molecular docking .

- Statistical Validation : Apply multivariate analysis to isolate confounding variables (e.g., solvent polarity in cytotoxicity assays) .

Example : If a study reports conflicting IC values, verify whether differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times influenced results .

What strategies are effective in resolving low solubility of this compound in aqueous media?

Answer:

- Co-solvent Systems : Use DMSO:water (10:90 v/v) or ethanol:buffer mixtures to enhance solubility while maintaining biocompatibility .

- Salt Formation : Synthesize hydrochloride or sodium salts via reaction with HCl/NaOH to improve hydrophilicity .

- Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles (e.g., PLGA) for sustained release .

Caution : Avoid excessive DMSO (>1% v/v) in cell-based assays to prevent cytotoxicity .

How can researchers design experiments to probe the metabolic stability of this compound?

Answer:

- In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) at 37°C and quantify parent compound depletion via LC-MS/MS over 60 minutes .

- Cytochrome P450 Inhibition : Test CYP3A4/2D6 interactions using fluorescent substrates (e.g., dibenzylfluorescein) .

- Metabolite Identification : Use high-resolution MS (HRMS) to detect hydroxylated or sulfated metabolites .

Key Metric : Calculate half-life (t) and intrinsic clearance (CL) to predict hepatic extraction .

What advanced computational methods are recommended for studying its interaction with biological targets?

Answer:

- Molecular Dynamics (MD) Simulations : Model binding to enzymes (e.g., carbonic anhydrase IX) over 100-ns trajectories to assess stability of hydrogen bonds (e.g., sulfonamide-SONH with Zn) .

- Free Energy Perturbation (FEP) : Predict ΔΔG values for cyclopropyl vs. methyl substituents to guide SAR .

- Pharmacophore Modeling : Identify essential features (e.g., hydrophobic cyclopropyl, hydrogen-bond acceptor sulfonamide) for virtual screening .

Validation : Cross-check computational predictions with surface plasmon resonance (SPR) binding assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.